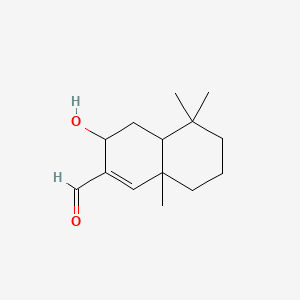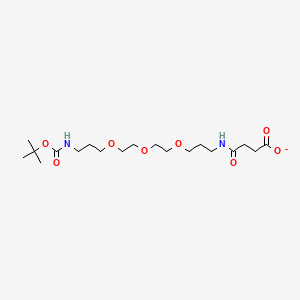
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is a complex organic compound with the empirical formula C19H36N2O8. . This compound is notable for its unique structure, which includes multiple ether and amide linkages, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester typically involves the reaction of N-Boc-protected diamines with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of Diamine: The diamine is protected using Boc anhydride to form N-Boc-protected diamine.
Reaction with Succinic Anhydride: The protected diamine is then reacted with succinic anhydride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
Mécanisme D'action
The mechanism of action of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The pathways involved include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting or modulating their activity.
Cross-Linking: It can cross-link proteins, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine: A closely related compound with similar structural features.
N-Fmoc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine: Another similar compound used in peptide synthesis.
Uniqueness
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is unique due to its specific combination of ether and amide linkages, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with proteins and enzymes makes it particularly valuable in biochemical research .
Propriétés
Formule moléculaire |
C19H35N2O8- |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoate |
InChI |
InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/p-1 |
Clé InChI |
RTHQDNQOODHVLK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


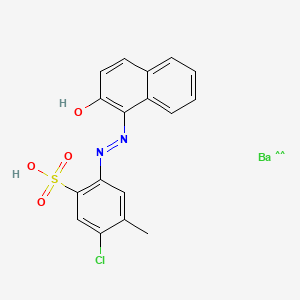

![4-[(3,4-Dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12324773.png)
![3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B12324779.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)
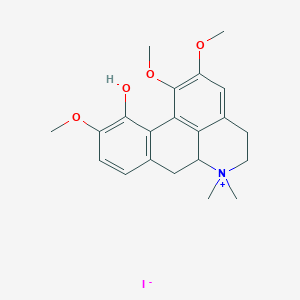
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)

![N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide](/img/structure/B12324821.png)

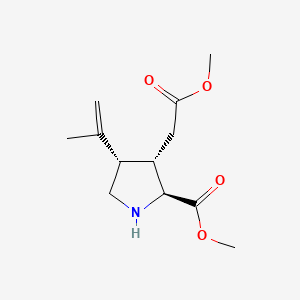
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)

